

BAI1 gene structure and regulation

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BAI1 Gene and Protein Structure

BAI1 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large N-terminal extracellular domain and a seven-transmembrane region.^{[1][2]} Its multifaceted role in cellular processes is a direct reflection of its complex molecular architecture.

Genomic Organization

The human ADGRB1 gene is located on chromosome 8q24.3, spanning approximately 95.4 kilobases.^{[1][3]} It is composed of 31 exons, which are transcribed and spliced to produce the full-length **BAI1** protein.^[3] A notable feature is the presence of an alternative promoter within intron 17, which can drive the expression of shorter **BAI1** isoforms lacking a significant portion of the N-terminus.^{[3][4]}

Protein Architecture and Post-Translational Modification

The full-length human **BAI1** protein is a large molecule of approximately 1584 amino acids with a predicted molecular weight of 173.5 kDa.^[3] It undergoes several crucial post-translational modifications, primarily proteolytic cleavage, which are essential for its function. The protein is cleaved at a conserved GPCR Proteolysis Site (GPS) within the GAIN domain, resulting in two associated fragments: the N-terminal Fragment (NTF) and the C-terminal Fragment (CTF).^{[1][5]}

- N-Terminal Fragment (NTF): Also known as Vstat120, this large extracellular fragment of about 120 kDa is released from the cell surface and has anti-angiogenic properties.^{[5][6]} It

can be further cleaved by matrix metalloproteinase 14 (MMP14) to produce a smaller 40 kDa fragment, Vstat40, which also inhibits angiogenesis.[3][7]

- C-Terminal Fragment (CTF): This fragment remains embedded in the membrane and comprises the seven-transmembrane (7TM) domain and the intracellular C-terminus, which are responsible for signal transduction.[5]

The key domains of the **BAI1** protein are detailed in the table below.

Domain/Motif	Location	Function	References
N-Terminal Fragment (NTF) / Extracellular			
Arg-Gly-Asp (RGD) Motif	N-Terminus	Integrin binding, potentially blocking integrin signaling.	[1][5]
Thrombospondin Type 1 Repeats (TSRs)	Extracellular	Contains 5 repeats. Binds to phosphatidylserine on apoptotic cells and lipopolysaccharide (LPS) on bacteria. Mediates anti-angiogenic effects via interaction with CD36.	[1][5][8]
Hormone-Binding Domain (HBD)	Extracellular	Putative function, but specific hormone ligands are not yet identified.	[1][5]
GAIN/GPS Domain	Extracellular, juxtamembrane	Site of autocatalytic cleavage, separating the NTF and CTF.	[1][5][9]
C-Terminal Fragment (CTF) / Transmembrane & Intracellular			
Seven-Transmembrane (7TM) Domain	Transmembrane	Characteristic GPCR domain, involved in G-protein coupling.	[1]
Proline-Rich Region (PRR)	Intracellular	Interacts with SH3 and WW domain-containing proteins like IRSp53,	[1]

		regulating signal transduction and cytoskeletal activity.
PDZ-Binding Motif (QTEV)	C-Terminus	Interacts with PDZ domain-containing scaffold proteins such as MAGI-1, MAGI-3, and PSD-95, localizing the receptor and organizing signaling complexes at the synapse. [1] [10]

Regulation of BAI1 Gene Expression

The expression of **BAI1** is tightly controlled at the transcriptional level and is often dysregulated in disease states, particularly in cancer.

Transcriptional Control

- **p53-Mediated Regulation:** **BAI1** was first identified as a transcriptional target of the tumor suppressor p53.[\[1\]](#)[\[11\]](#) The gene contains a functional p53-binding site within its ninth intron, and wildtype p53 can induce its expression.[\[1\]](#)[\[12\]](#)[\[13\]](#) This links **BAI1** to p53-mediated tumor suppression, partly through the inhibition of angiogenesis.[\[11\]](#)
- **p53-Independent and Epigenetic Regulation:** Subsequent studies have shown that **BAI1** expression can be downregulated in glioblastoma independently of the p53 status, often through epigenetic mechanisms such as promoter methylation.[\[6\]](#)[\[7\]](#)
- **Other Transcription Factors:** Functional analyses of the promoter for a **BAI1**-associated protein have identified binding sites for transcription factors like Sp1 and AP2, suggesting a complex regulatory network that may also influence **BAI1** expression.[\[14\]](#)

Expression Profile

BAI1 is predominantly expressed in the brain, with high levels found in neurons, astrocytes, and microglia.[\[5\]](#)[\[6\]](#) Its expression is developmentally regulated, peaking around postnatal day

10 in rodents and continuing into adulthood.[15] In many cancers, particularly glioblastoma, **BAI1** expression is significantly reduced or completely silenced, which is consistent with its role as a tumor suppressor.[5][11][16][17]

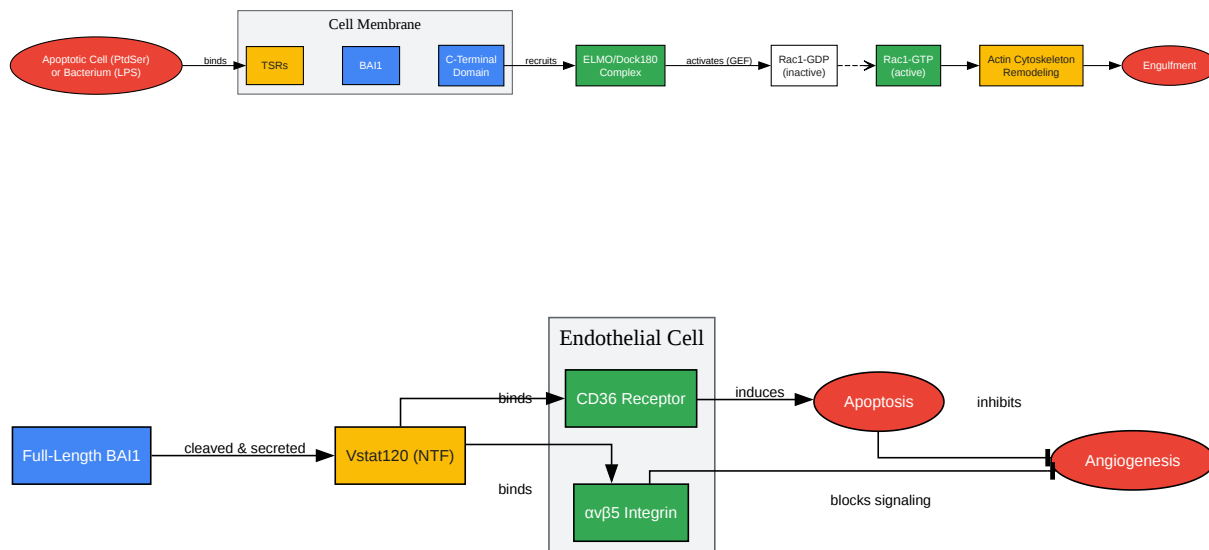
BAI1 Signaling Pathways

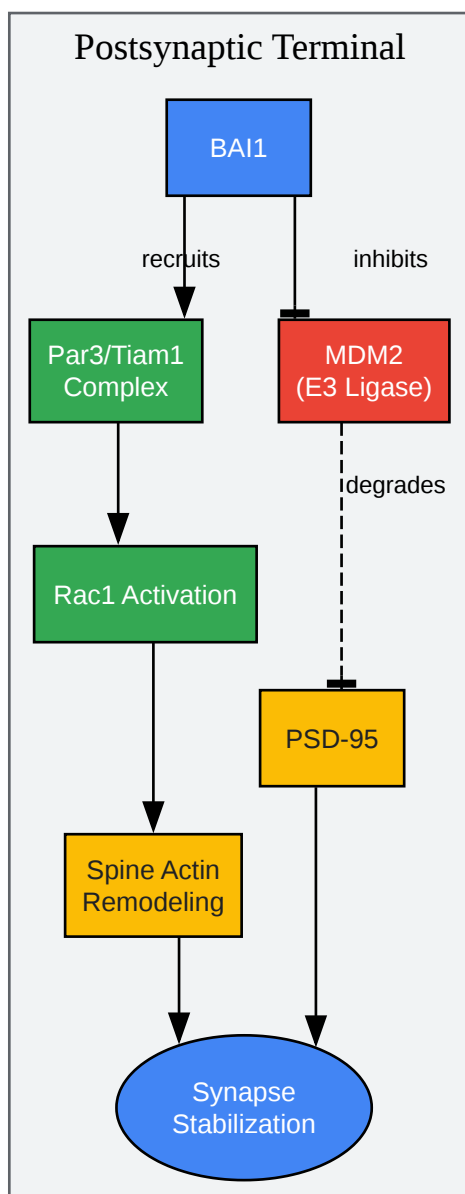
BAI1 functions as a versatile receptor that mediates several critical cellular processes by activating distinct downstream signaling cascades. It can signal through both G protein-dependent and G protein-independent mechanisms.[7]

Phagocytosis of Apoptotic Cells and Pathogens

BAI1 is a key receptor in the clearance of apoptotic cells and Gram-negative bacteria.[18] Its TSR domains recognize "eat-me" signals, such as phosphatidylserine (PtdSer) on the surface of apoptotic cells, and pathogen-associated molecular patterns, like lipopolysaccharide (LPS) on bacteria.[5][8][19] This binding initiates a G protein-independent signaling cascade that is crucial for cytoskeletal rearrangement and engulfment.

The binding of ligands to the TSR domains triggers the recruitment of an intracellular adaptor complex consisting of ELMO (Engulfment and Cell Motility) and Dock180 (Dedicator of Cytokinesis 180).[5][7] This complex functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[5][7] Activated Rac1 then promotes actin polymerization and cytoskeletal remodeling, leading to the formation of a phagocytic cup and the internalization of the target.[5][16]





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